Crenatine

Overview

Description

Creatine, also known as methylguanidine-acetic acid, is a naturally occurring compound found in vertebrates . It is synthesized in the liver, pancreas, and kidneys from the amino acids arginine, glycine, and methionine . Creatine is stored mainly in muscle tissue and is also found in sources of protein such as meat and fish . It helps muscles produce energy during heavy lifting or high-intensity exercise .

Molecular Structure Analysis

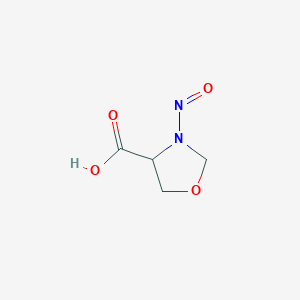

Creatine is an organic compound with the nominal formula (H2N)(HN)CN(CH3)CH2CO2H . It exists in various tautomers in solutions, among which are neutral form and various zwitterionic forms .

Chemical Reactions Analysis

Creatine plays a key role in cellular energy provision and intracellular energy shuttling . It is involved in the recycling of adenosine triphosphate (ATP), primarily in muscle and brain tissue . When creatine is mixed with protein and sugar at high temperatures, the resulting reaction produces carcinogenic heterocyclic amines .

Physical And Chemical Properties Analysis

Creatine is a white crystalline substance that is odorless . It has a melting point of 255°C and is soluble in water . Its chemical formula is C4H9N3O2, and it has a molar mass of 131.135 g/mol .

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, Crenatine can be used as a matrix for the analysis of complex molecules like cyclodextrins and sulfated oligosaccharides . Its unique structure aids in the precise measurement and identification of these substances.

Sensor Development

Research has indicated that derivatives of Crenatine can act as calorimetric and fluorescent sensors for Brønsted and Lewis acids . This application is valuable in the development of chemical sensors that can detect the presence of specific substances.

Antiviral Research

Indole derivatives, including those related to Crenatine, have been investigated for their antiviral properties. Molecular docking studies suggest potential efficacy against viruses like HIV-1, which could lead to new treatments for viral infections .

Mechanism of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . The reaction is catalyzed by creatine kinase, and the result is phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate to convert it back to ATP, an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

properties

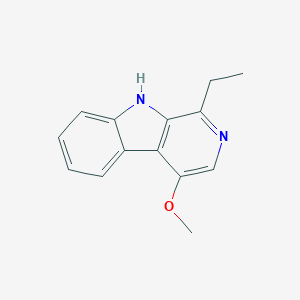

IUPAC Name |

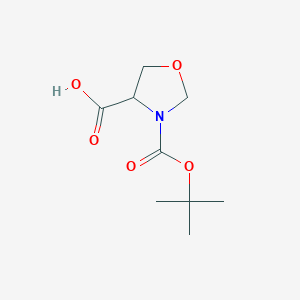

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWRUTVIAQDHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181150 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

CAS RN |

26585-14-8 | |

| Record name | 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

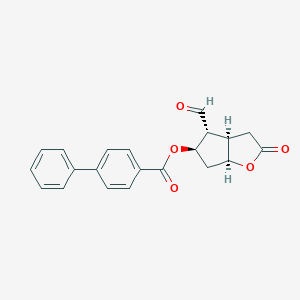

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

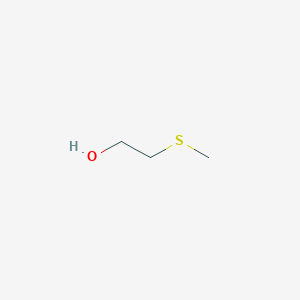

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

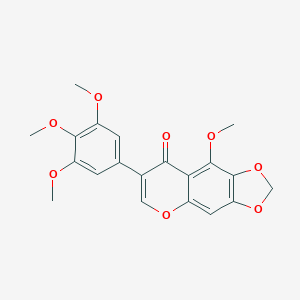

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

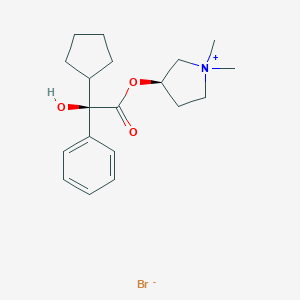

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)